Bentiromide

Beschreibung

Historical Context of Bentiromide Research

The investigation into this compound's properties and applications is rooted in the need for reliable methods to diagnose pancreatic disorders. Early research focused on identifying compounds that could serve as indirect indicators of pancreatic enzyme activity.

Early Investigations and Discovery of this compound's Diagnostic Utility

Early investigations sought new substrates for pancreatic exocrine function testing. medchemexpress.com this compound, a synthetic peptide, emerged as a promising candidate. patsnap.com Its diagnostic utility was discovered based on its specific cleavage by chymotrypsin (B1334515), a key pancreatic enzyme. medchemexpress.comwikipedia.org This enzymatic breakdown releases a measurable marker, para-aminobenzoic acid (PABA), which can be detected in urine, providing an indirect assessment of chymotrypsin activity. wikipedia.orgnih.gov The this compound test was recognized as an outpatient method for confirming the diagnosis of pancreatic exocrine insufficiency by evaluating chymotrypsin function. medchemexpress.com

Evolution of this compound in Pancreatic Exocrine Function Assessment

Over time, this compound evolved into a valuable tool for assessing pancreatic exocrine function. patsnap.com It was specifically used as a screening test for exocrine pancreatic insufficiency and to monitor the adequacy of supplemental pancreatic therapy. wikipedia.orgnih.gov Research progressed substantially, with studies confirming its effectiveness and contributing to its routine clinical use in some regions. patsnap.com The this compound test, also known as the PABA test, became a quantitative and non-invasive method for measuring pancreatic exocrine function by assessing the urinary excretion ratio of PABA. amegroups.cnamegroups.org While traditional methods like the secretin-pancreozymin test were known for their precision, the this compound test offered a less invasive alternative, despite potentially lower sensitivity in less advanced disease. koreamed.orgnih.gov Modifications to the this compound test, such as incorporating para-amino salicylic (B10762653) acid as an internal marker, were studied to improve its accuracy and practicality, particularly in specific patient populations like children. soton.ac.ukoup.com

Significance of this compound in Biochemical and Clinical Diagnostics

This compound holds significance in both biochemical and clinical diagnostics due to its specific interaction with chymotrypsin and its application in non-invasive assessment.

Role as a Chymotrypsin Substrate in Diagnostic Pathways

This compound functions as a synthetic substrate specifically cleaved by pancreatic chymotrypsin. clinicalgate.commedchemexpress.com This enzymatic reaction is central to its diagnostic application. When administered, this compound is hydrolyzed by chymotrypsin in the small intestine, releasing PABA. clinicalgate.com The amount of PABA and its metabolites excreted in the urine serves as a quantitative measure of the chymotrypsin-secreting activity of the pancreas. wikipedia.orgnih.govdrugbank.com Reduced levels of urinary PABA indicate deficient pancreatic enzyme secretion, suggesting exocrine pancreatic insufficiency. patsnap.com This mechanism allows this compound to indirectly reflect the functional status of the pancreas within diagnostic pathways. patsnap.comclinicalgate.com

Contribution to Non-Invasive Assessment Methodologies

One of the key contributions of this compound has been its role in developing non-invasive assessment methodologies for pancreatic function. nih.govclinicalgate.com Unlike more invasive procedures such as duodenal intubation for direct pancreatic secretion collection, the this compound test involves oral administration and subsequent urine collection. patsnap.comkoreamed.org This non-invasive nature makes it advantageous in terms of convenience and patient compliance. patsnap.com The measurement of PABA in urine provides crucial diagnostic information without the need for invasive interventions. patsnap.com Studies have demonstrated the this compound test's ability to differentiate between individuals with exocrine pancreatic insufficiency and healthy controls, as well as those with other conditions like primary intestinal disease. nih.gov

Scope and Objectives of this compound Research

Research involving this compound has encompassed various scopes and objectives, primarily centered on refining its diagnostic application and understanding its performance in different clinical contexts. The primary objective has been to evaluate its accuracy in detecting exocrine pancreatic insufficiency. nih.gov Studies have aimed to correlate this compound test results with other diagnostic techniques, including more invasive methods and imaging findings, to assess its reliability and limitations. koreamed.orgnih.gov Research has also explored modifications to the test procedure to improve its sensitivity and specificity, particularly in detecting milder forms of pancreatic dysfunction. soton.ac.ukoup.com Furthermore, studies have investigated the prevalence of exocrine pancreatic insufficiency using the this compound test in specific patient populations, such as those with chronic pancreatitis or other related conditions. amegroups.cnnih.gov The objective is to establish the clinical utility of this compound as a screening tool and for monitoring treatment effectiveness. nih.govdrugbank.com

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

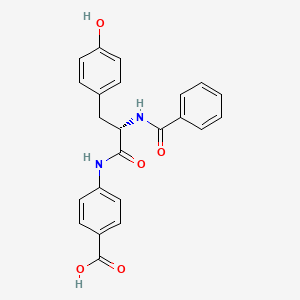

4-[[(2S)-2-benzamido-3-(4-hydroxyphenyl)propanoyl]amino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2O5/c26-19-12-6-15(7-13-19)14-20(25-21(27)16-4-2-1-3-5-16)22(28)24-18-10-8-17(9-11-18)23(29)30/h1-13,20,26H,14H2,(H,24,28)(H,25,27)(H,29,30)/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPPTWHFVYKCNNK-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC3=CC=C(C=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)NC3=CC=C(C=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2048377 | |

| Record name | Bentiromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Bentiromide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014663 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

4.12e-03 g/L | |

| Record name | Bentiromide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014663 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

37106-97-1 | |

| Record name | N-Benzoyl-L-tyrosyl-p-aminobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37106-97-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bentiromide [USAN:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037106971 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bentiromide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00522 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Bentiromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bentiromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.484 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENTIROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/239IF5W61J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Bentiromide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014663 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

240-242, 241 °C | |

| Record name | Bentiromide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00522 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Bentiromide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014663 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanistic Studies of Bentiromide Metabolism and Action

Enzymatic Hydrolysis of Bentiromide by Chymotrypsin (B1334515)

The initial and critical step in the metabolism of orally administered this compound occurs in the small intestine, where it undergoes enzymatic hydrolysis. patsnap.compatsnap.com

Identification and Characterization of Pancreatic Chymotrypsin's Role

Pancreatic chymotrypsin, a serine protease secreted by the pancreas, is the primary enzyme responsible for the cleavage of this compound. patsnap.compatsnap.comkarger.com Chymotrypsin is synthesized in the pancreas as an inactive zymogen, chymotrypsinogen, and is activated to its functional form by trypsin in the lumen of the small intestine. libretexts.org This enzyme exhibits specificity, preferentially cleaving peptide bonds at the carboxyl side of aromatic amino acids such as tyrosine, tryptophan, and phenylalanine, a characteristic relevant to the structure of this compound. libretexts.orgslideshare.net The this compound molecule contains a peptide bond that is a substrate for chymotrypsin. patsnap.comwikipedia.org

Investigation of Chymotrypsin Activity in this compound Cleavage

Studies have investigated the efficiency of chymotrypsin in cleaving this compound. The hydrolysis of this compound by chymotrypsin releases para-aminobenzoic acid (PABA) and N-benzoyl-L-tyrosine. researchgate.net The amount of PABA liberated is directly proportional to the chymotrypsin activity in the intestinal lumen. patsnap.com This enzymatic cleavage follows a ping-pong mechanism, characteristic of serine proteases like chymotrypsin, involving the formation of an acyl-enzyme intermediate. libretexts.orgslideshare.net

Data from research studies highlight the specificity of chymotrypsin in this process. For instance, the this compound test, which relies on this cleavage, has been shown to reliably detect exocrine pancreatic insufficiency, indicating the central role of pancreatic chymotrypsin. nih.govnih.gov Low levels of PABA detected post-administration are indicative of impaired chymotrypsin activity. patsnap.compatsnap.com

Absorption and Systemic Distribution of Para-Aminobenzoic Acid (PABA) from this compound

Following the enzymatic hydrolysis of this compound in the small intestine, the released PABA is absorbed into the systemic circulation. patsnap.compatsnap.com

Gastrointestinal Absorption Mechanisms of PABA

The absorption of PABA from the small intestine is a rapid process. researchgate.netresearchgate.net Studies in rats have indicated that PABA is rapidly absorbed from the small intestine, with the absorption rate being almost 100% of the produced amount. researchgate.net While early studies in rats suggested a nonsaturable, sodium-independent process consistent with passive diffusion, other research in rats has indicated the involvement of a carrier-mediated transport system for PABA absorption, which can be inhibited by metabolic inhibitors. nih.govnih.gov The lipophilicity of PABA may also contribute to its rapid absorption. nih.gov

Pharmacokinetic Profiles of PABA Post-Bentiromide Administration

Studies evaluating the this compound test have measured plasma PABA concentrations at timed intervals to assess the degree of this compound cleavage. nih.gov For example, one study measured plasma PABA concentration 2 hours after administration. nih.gov

Hepatic Conjugation and Renal Excretion of PABA and Metabolites

Following absorption and systemic distribution, PABA undergoes significant metabolism, primarily in the liver. patsnap.compatsnap.comdrugbank.comnih.gov

The main metabolic pathway for PABA is conjugation, primarily with glycine (B1666218) to form para-aminohippuric acid (PAHA), also known as N-acetyl-PABA. patsnap.comresearchgate.netresearchgate.netnih.govsnmjournals.orgresearchgate.netnih.gov This conjugation is mediated by glycine N-acyltransferase (GLYAT). uniroma1.it Hepatic metabolism by phase II conjugation via N-acetyltransferase 1 and glycine conjugation are key processes for PABA. nih.govsnmjournals.orgresearchgate.net Enzymatic activity capable of hydrolyzing this compound has also been noted in the normal small intestine, suggesting some local metabolism may occur. drugbank.comnih.gov

The resulting metabolites, including PAHA and para-acetamidohippuric acid (PAAHA), along with unconjugated PABA, are then primarily excreted by the kidneys. patsnap.compatsnap.comresearchgate.netnih.govsnmjournals.org Renal excretion is a crucial step in the elimination of PABA and its metabolites. nih.govsnmjournals.orgchegg.comquizlet.com The exclusive renal excretion of PABA and its metabolites has been utilized to assess the completeness of urine collection. nih.govsnmjournals.org The rapid renal excretion of PABA and its metabolites contributes to a low background signal in other tissues, a property that has been explored in the development of radiolabeled PABA for renal imaging. nih.govsnmjournals.orgescholarship.org

The amount of PABA and its metabolites excreted in the urine over a specified period is the quantitative measure used in the this compound test to infer pancreatic chymotrypsin activity. patsnap.compatsnap.comwikipedia.orgnih.gov

Here is a table summarizing key metabolic steps:

| Process | Location(s) | Enzyme(s) Involved | Product(s) |

| Enzymatic Hydrolysis | Small Intestine | Pancreatic Chymotrypsin | Para-Aminobenzoic Acid (PABA), N-benzoyl-L-tyrosine |

| Absorption | Small Intestine | Carrier-mediated transport (proposed), Passive diffusion (proposed) | Para-Aminobenzoic Acid (PABA) |

| Hepatic Conjugation | Liver, (Small Intestine) | Glycine N-acyltransferase (GLYAT), N-acetyltransferase 1 | Para-Aminohippuric Acid (PAHA), Para-acetamidohippuric acid (PAAHA) |

| Renal Excretion | Kidneys | - | PABA, PAHA, PAAHA |

Pathways of PABA Conjugation in the Liver

Following the enzymatic hydrolysis of this compound in the intestine, the released PABA is absorbed. A significant metabolic pathway for PABA in the body is conjugation, which occurs primarily in the liver. Hepatic insufficiency has been shown to interfere with tests that rely on PABA metabolism, indicating the liver's crucial role in processing PABA and its metabolites for urinary excretion. jodrugs.comnih.gov The main routes of PABA conjugation in the liver involve acetylation and glycine conjugation. europa.eu Glucuronidation is also a minor metabolic route occurring in both the liver and kidney. europa.eu These conjugation processes transform PABA into more water-soluble compounds, facilitating their elimination from the body.

Comparative Enzymatic Hydrolysis Studies of this compound

The initial and critical step in the action of this compound as a diagnostic probe is its enzymatic hydrolysis to release PABA. This hydrolysis is primarily mediated by enzymes in the gastrointestinal tract. Comparative studies have investigated the relative contributions of different enzymatic sources, particularly pancreatic and intestinal enzymes, to the breakdown of this compound.

Pancreatic vs. Intestinal Enzymatic Activity in this compound Breakdown

This compound is designed to be selectively cleaved by chymotrypsin, a protease secreted by the pancreas. nih.govdrugbank.comglpbio.comarctomsci.com This pancreatic enzymatic activity in the intestinal lumen is considered the primary mechanism for this compound hydrolysis and the subsequent release of PABA. nih.govnih.gov The amount of PABA and its metabolites excreted in the urine is intended to reflect the chymotrypsin-secreting activity of the pancreas. nih.govdrugbank.com

Research Methodologies for Bentiromide Analysis and Application

Analytical Techniques for PABA Quantification in Biological Samples

Numerous methods have been employed for the detection and quantification of PABA in biological matrices, each with its own principles and applications.

Spectrophotometric and Colorimetric Methods for PABA Detection

Spectrophotometric and colorimetric methods are among the classical techniques used for PABA determination. Many of these methods rely on the diazotization of PABA, followed by coupling with a chromogenic agent to form a colored azo dye that can be measured by spectrophotometry sphinxsai.comresearchgate.netnih.gov. For instance, a method based on the diazotization of PABA and coupling with 1-naphthylamine-7-sulphonic acid forms an intense pink azo dye with a maximum absorbance at 525 nm researchgate.net. Another approach involves the reaction of diazotized PABA with 2,6-dihydroxybenzoic acid to form a yellow azo dye measured at 438 nm ajchem-a.com.

Spectrophotometric methods have also been developed using charge transfer complexation reactions. One such method utilizes the reaction of PABA with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) to produce a highly colored complex quantifiable at 474 nm sphinxsai.comresearchgate.net. This method demonstrated linearity over a concentration range of 5-90 µg/ml, with a limit of detection of 0.55 µg/ml and a limit of quantification of 1.67 µg/ml sphinxsai.comresearchgate.net. The reaction between PABA and DDQ is instantaneous, with complete color development achieved within 15 minutes at room temperature sphinxsai.com.

While widely used, some spectrophotometric methods may lack sensitivity, require costly equipment, or be laborious sphinxsai.comresearchgate.net. However, they can be simple, precise, and sensitive, with good recovery rates sphinxsai.comresearchgate.net. For example, a proposed spectrophotometric method for PABA determination showed an average mean percentage recovery of 102.4% with a low relative standard deviation sphinxsai.com.

Colorimetric methods are also used in biochemistry laboratories for determining analyte concentrations by measuring the color depth resulting from a chromogenic reaction nih.gov. The Griess reaction, involving the diazotization of PABA and subsequent coupling, is a common basis for colorimetric PABA detection, yielding a pink/purple colored solution nih.gov.

High-Performance Liquid Chromatography (HPLC) in PABA Analysis

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of PABA in various samples, including biological fluids and pharmaceutical preparations sphinxsai.comajchem-a.comrsc.orgjfda-online.com. HPLC offers advantages in terms of separation efficiency and specificity compared to some spectrophotometric methods jfda-online.comresearchgate.netcapes.gov.br.

HPLC methods for PABA analysis typically involve a stationary phase, such as a C18 column, and a mobile phase, often a mixture of water or buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727) rsc.orgjfda-online.comigem.org. Detection is commonly performed using UV absorbance, as PABA absorbs light in the UVB range sphinxsai.comjfda-online.com.

Various HPLC methods have been developed for PABA analysis. One method uses an Eclipse XDB-C18 column with a mobile phase gradient of 0.1% formic acid in water and 0.1% formic acid in methanol, detecting PABA at a retention time of around 4.9-5.0 minutes igem.org. Another method for analyzing bentiromide metabolites in urine utilizes a μBondapak C18 column with a mobile phase of tetrabutylammonium (B224687) chloride and methanol, detecting at 254 nm capes.gov.br. This method allows for direct injection of diluted urine samples and achieves analytical recoveries between 95% and 100% capes.gov.br.

HPLC has been used to compare PABA recovery with colorimetric methods, showing significantly lower results in some cases researchgate.net. Despite this, improved HPLC methods have been validated for measuring PABA levels in studies assessing urinary completeness mcmaster.ca.

Liquid Chromatography-Mass Spectrometry (LC-MS) for PABA and Metabolites

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly LC-MS/MS, offers high sensitivity and selectivity for the simultaneous detection and quantification of PABA and its metabolites in complex biological matrices like urine and plasma nih.govnih.govresearchgate.netcreative-proteomics.commdpi.comtandfonline.com. This technique combines the separation power of LC with the specific detection capabilities of mass spectrometry.

LC-MS/MS methods have been developed for the simultaneous quantification of PABA and its glycine (B1666218) conjugation metabolites in human urine nih.govtandfonline.com. These methods can quantify metabolites directly from urine samples with acceptable precision and accuracy nih.govtandfonline.com. Enhanced selectivity can be achieved using multiple reaction monitoring (MRM) functions, targeting specific mass transitions for PABA and its metabolites nih.govresearchgate.net.

For example, an LC-MS/MS method for simultaneous determination of procaine (B135) and PABA used an XTerra MS C18 column and a Quattro Micro mass spectrometer with electrospray ionization (ESI) in positive ion mode nih.govresearchgate.net. MRM functions were set for procaine (m/z 237->100), PABA (m/z 138->120), and an internal standard (N-acetylprocainamide, m/z 278->205) nih.govresearchgate.net. This method showed linearity for PABA across a range from 100 nM to 5000 nM nih.govresearchgate.net.

LC-MS/MS is considered more specific and sensitive than some previous colorimetric and HPLC-UV methods used in PABA studies tandfonline.com. It enables comprehensive profiling and structural characterization of metabolites creative-proteomics.com.

Room-Temperature Phosphorimetry for PABA Quantification

Room-temperature phosphorimetry (RTP) is an analytical technique that can be used for the determination of compounds that exhibit phosphorescence at room temperature, including PABA researchgate.netresearchgate.netgoogle.rw. This method involves measuring the phosphorescence emitted by the analyte, typically adsorbed on a solid support treated with heavy atoms to enhance the phosphorescence signal researchgate.netgoogle.rw.

RTP has been applied to the analytical recovery of urinary PABA liberated from this compound as an index of exocrine pancreatic function researchgate.net. The method involves hydrolyzing metabolites to PABA, spotting the sample onto filter paper treated with potassium iodide, and measuring the resulting phosphorescence relative to a standard curve researchgate.net. This technique is considered relatively specific and the results compare well with colorimetric methods researchgate.net. It is described as rapid and more selective than some colorimetric procedures researchgate.net.

Dual Isotope Techniques in PABA Measurement

Dual isotope techniques, while more commonly discussed in the context of measuring amino acid digestibility nih.goviaea.org, have also been explored in relation to PABA analysis in the context of pancreatic function tests. A novel dual isotope technique using N-benzoyl-L-tyrosyl-p-aminobenzoic acid (NBT-PABA) as a substrate and the stable isotope 13C-PABA as a marker has been described for assessing exocrine pancreatic function nih.gov. This method utilizes gas chromatography-mass spectrometry (GC-MS) for the quantification of PABA and 13C-PABA in blood nih.gov. The technique involves hydrolysis, extraction, HPLC separation, and methyl ester formation before GC-MS analysis nih.gov. This dual isotope approach aims to provide a sensitive and specific assay that can also illuminate extrapancreatic pharmacokinetic conditions nih.gov.

Methodological Advancements in this compound Test Protocols

Methodological advancements in this compound test protocols have focused on improving the accuracy, reliability, and convenience of the test for assessing pancreatic exocrine function. These advancements often involve refinements in sample collection, processing, and the analytical techniques used for PABA determination.

One area of advancement has been the validation and optimization of analytical methods, such as HPLC, for measuring PABA levels in biological samples like urine mcmaster.ca. Studies have validated improved HPLC methods and applied them in large-scale studies to assess urinary completeness, a factor important for accurate PABA excretion measurements in the this compound test mcmaster.ca. Optimizations have included downscaling the HPLC analysis method and lengthening the reaction time to achieve higher throughput and reaction yield mcmaster.ca.

Another aspect of methodological advancement involves the consideration of sample preparation techniques to reduce matrix interferences and improve the accuracy of PABA quantification. For instance, hydrolysis of PABA metabolites back to the parent compound is often a necessary step before analysis, and alkaline hydrolysis has been identified as a preferable method for this purpose researchgate.net. Sample preparation for techniques like LC-MS/MS can involve protein precipitation using organic solvents mdpi.com.

The this compound test itself has been evaluated and compared with other methods for assessing pancreatic function nih.govdrugbank.com. Studies have investigated the optimal timing for sample collection (e.g., plasma or urine) after this compound administration to reliably detect pancreatic insufficiency nih.gov. While the this compound test is considered a useful screening tool, methodological considerations are important, particularly in cases where small bowel or hepatic dysfunctions might influence PABA absorption or metabolism capes.gov.br.

Research has also explored the use of different biological samples, such as plasma in addition to urine, for PABA analysis in the context of the this compound test nih.gov. Evaluating PABA levels in plasma at specific time points after this compound administration has shown potential for identifying patients with pancreatic insufficiency nih.gov.

Interactive Data Table: Spectrophotometric PABA Analysis Parameters

| Method Basis | Chromogenic Agent / Complexing Agent | Detection Wavelength (nm) | Linearity Range (µg/ml) | Limit of Detection (µg/ml) | Limit of Quantification (µg/ml) | Average Recovery (%) | Citation |

| Diazotization + Coupling | 1-naphthylamine-7-sulphonic acid | 525 | 0.25-7 | - | - | - | researchgate.net |

| Diazotization + Coupling | 2,6-dihydroxybenzoic acid | 438 | 10-150 | 5 | - | 98-103 | ajchem-a.com |

| Charge Transfer Complex | DDQ | 474 | 5-90 | 0.55 | 1.67 | 102.4 | sphinxsai.comresearchgate.net |

Interactive Data Table: HPLC Parameters for PABA Analysis

| Column Type | Mobile Phase | Detection Wavelength (nm) | Flow Rate (ml/min) | Retention Time (min) | Analytical Recovery (%) | Citation |

| Eclipse XDB-C18 | 0.1% formic acid in H2O / 0.1% formic acid in MeOH | - | - | 4.9-5.0 | - | igem.org |

| μBondapak C18 | Tetrabutylammonium chloride + Methanol | 254 | 1.4 | - | 95-100 | capes.gov.br |

| Cosmosil 5C18-MS | Acetonitrile-H2O (60/40) + 0.1% phosphoric acid | 254 | 0.8 | - | - | jfda-online.com |

Optimization of Sample Collection Timelines and Matrices (Urine, Plasma)

The this compound test, which relies on the pancreatic enzyme chymotrypsin (B1334515) to cleave this compound into para-aminobenzoic acid (PABA) and its metabolites, necessitates precise timing and appropriate sample matrices for accurate assessment. The amount of PABA and its metabolites excreted in the urine or present in plasma serves as a measure of chymotrypsin activity. wikipedia.orgnih.govunict.it

Studies have investigated optimal collection timelines and matrices to maximize the diagnostic accuracy of the this compound test. For instance, research in adult patients with chronic pancreatic disease and healthy volunteers explored various doses and post-dosing urine collection periods. The 500 mg dose of this compound and a 0-6 hour urine collection period demonstrated maximal separation of urinary arylamine excretion rates between the two groups. nih.gov In this study, the lower limit of normal for the 6-hour urinary arylamine excretion rate in the control group was determined to be 57% (mean - 2 SD), with no healthy volunteers exhibiting rates below 50%. nih.gov

Plasma sampling has also been evaluated. In a study involving children, plasma PABA levels were measured at various time points after this compound administration. Thirty minutes after oral this compound, plasma PABA values were significantly lower in patients with and without malabsorption compared to controls. nih.gov From 60 to 180 minutes post-ingestion, plasma PABA levels in patients without malabsorption were comparable to controls, while levels in patients with malabsorption remained significantly lower, with the most significant difference observed at 90 minutes. nih.gov The 90-minute plasma test was found to reliably detect cystic fibrosis patients with steatorrhea. nih.gov Another study comparing plasma and urine levels in alcoholics found that cumulative 6-hour urine arylamine levels were more reliable than 90- and 120-minute plasma levels for assessing exocrine pancreatic function in this population. nih.gov

The choice of sample matrix and collection timeline is critical and can influence the sensitivity and specificity of the this compound test depending on the patient population and the specific research question.

Introduction of Internal Markers (e.g., Para-Aminosalicylic Acid) for Pharmacokinetic Correction

To improve the accuracy and reliability of the this compound test, particularly by accounting for variations in PABA absorption and excretion kinetics, the use of internal markers has been explored. Para-aminosalicylic acid (PAS), a compound structurally related to PABA, has been utilized as a pharmacokinetic marker. nih.govresearchgate.net

The principle behind using PAS is that it undergoes similar pharmacokinetic processes (absorption, metabolism, and excretion) as PABA, but it is not a product of this compound cleavage by chymotrypsin. By co-administering PAS with this compound and measuring the excretion of both PABA and PAS, a PABA excretion index can be calculated. nih.gov This index, derived from the ratio of excreted PABA to excreted PAS, can help correct for individual differences in gastrointestinal absorption and renal clearance, providing a more accurate reflection of the amount of PABA liberated by pancreatic chymotrypsin. nih.govnih.gov

Research has shown that using PAS as a marker for the pharmacokinetic behavior of PABA can lead to a PABA excretion index that is identical to that derived using [14C]-PABA. nih.gov Measuring both PABA and PAS concentrations in urine, often by high-performance liquid chromatography (HPLC), helps avoid drug interferences that can affect established PABA assays. nih.gov This modified approach, using PAS as an internal standard, simplifies the this compound test and allows for urine collection over a single 6-hour period, eliminating some sources of error inherent in older, multi-day protocols. nih.gov

Standardization of this compound Testing for Research Reproducibility

Standardization of the this compound test is essential for ensuring the reproducibility of research findings and the comparability of results across different studies and clinical settings. This involves establishing reference ranges for pancreatic function assessment and understanding the impact of various factors on test accuracy.

Development of Reference Ranges for Pancreatic Function Assessment

Defining clear reference ranges for the this compound test is crucial for interpreting results and diagnosing pancreatic exocrine insufficiency. These ranges are typically based on the amount of PABA or its metabolites excreted in urine or the concentration of PABA in plasma within a specified timeframe after this compound administration. nih.govnih.gov

Studies have established various reference ranges depending on the specific protocol used (dose of this compound, collection period, sample matrix). For example, in a study using a 500 mg dose and a 6-hour urine collection in adults, a lower limit of normal for urinary arylamine excretion was set at 57%. nih.gov Another study assessing pancreatic function in patients with locally advanced pancreatic cancer and control subjects using a 500 mg dose and a 6-hour urine collection reported a mean PABA excretion rate of 64.4% ± 5.1% (mean ± SD) in the control arm, with a normal range cited as 73.4–90.4%. amegroups.org

It is important to note that reference ranges can vary based on factors such as age and potentially underlying conditions. For instance, studies in children have evaluated different this compound doses and their effect on plasma PABA levels, highlighting the need for age-specific considerations in test protocols and interpretation. nih.gov

Impact of Dietary and Concomitant Drug Factors on Test Accuracy

The accuracy of the this compound test can be influenced by various factors, including dietary components and the use of concomitant medications. These factors can affect the absorption, metabolism, or excretion of this compound or PABA, leading to potentially false test results. jkchemical.comkarger.com

Certain medications are known to interfere with the this compound test. For example, sulfapyridine (B1682706) can affect the results of the this compound test for pancreas function. mayoclinic.org It is generally recommended that patients avoid certain medications, such as sennoside and acetaminophen, for a specified period before undergoing the PABA test to minimize potential interference. amegroups.org

Dietary factors can also play a role. While specific detailed research findings on the impact of dietary factors directly on this compound test accuracy were not extensively detailed in the search results within the strict scope, the general principle in diagnostic testing involving oral administration and subsequent metabolite measurement is that food intake can influence gastrointestinal absorption and transit time, potentially affecting the liberation and uptake of PABA. The this compound test is typically performed after an overnight fast to standardize these conditions. nih.gov Coadministration of a liquid meal with this compound has been shown to affect plasma PABA levels in children, suggesting that meal composition and timing are important considerations. nih.gov

Other medical conditions, such as diseases of the stomach and intestines or severe kidney or liver disease, can also cause false this compound test results. mayoclinic.org These conditions can impair the absorption of this compound or PABA, affect the metabolism of PABA, or alter its renal excretion.

Clinical Research Applications and Findings of Bentiromide

Assessment of Exocrine Pancreatic Insufficiency (EPI)

The Bentiromide test has been investigated in various clinical contexts to assess exocrine pancreatic insufficiency, a condition characterized by insufficient production of digestive enzymes by the pancreas. drugbank.com

This compound Test in Chronic Pancreatitis

Research has explored the utility of the this compound test in diagnosing and evaluating exocrine pancreatic function in patients with chronic pancreatitis. Studies have shown that the cumulative 6-hour recovery rate of PABA in urine is significantly lower in patients with chronic pancreatitis compared to healthy controls. koreamed.orgnih.gov For instance, one study reported an average 6-hour PABA recovery rate of 55.8% ± 24.2% in patients with chronic pancreatitis versus 82.0% ± 10.0% in controls. koreamed.orgnih.gov However, it has been noted that a proportion of patients with chronic pancreatitis may still exhibit normal PABA recovery rates. koreamed.orgnih.gov The sensitivity and specificity of the this compound test are considered sufficient for detecting moderate to severe disturbances of pancreatic exocrine function. oup.comresearchgate.net While the test can indicate impaired function, studies have found limited correlation between the degree of functional impairment as measured by the this compound test and the morphological changes observed via endoscopic retrograde pancreatography (ERP) in chronic pancreatitis patients. koreamed.orgnih.gov

This compound Test in Cystic Fibrosis

The this compound test has been applied in the assessment of exocrine pancreatic insufficiency in patients with cystic fibrosis (CF). nih.gov Studies have evaluated its effectiveness in classifying CF patients based on their pancreatic function. nih.gov The test has been shown to be useful in identifying CF patients with clinically significant exocrine pancreatic insufficiency. nih.gov However, the this compound test results were found to be normal in CF patients without clinical pancreatic dysfunction, even in cases where decreased bicarbonate secretion had been previously observed. nih.gov The test has also appeared useful in evaluating the effectiveness of therapeutic interventions, such as pancreatic enzyme replacement therapy, in CF patients. nih.gov

This compound Test in Shwachman's Syndrome

Research involving the this compound test in patients with Shwachman's syndrome, a rare genetic disorder often associated with pancreatic dysfunction, has been conducted. Studies utilizing both plasma and urinary PABA analysis with the this compound test in patients with Shwachman's syndrome without malabsorption failed to detect pancreatic dysfunction, even in individuals with very low enzyme output (as low as 1% of normal). nih.gov

This compound Test in Pancreatic Ductal Adenocarcinoma (PDAC)

The this compound test has been used to quantitatively evaluate exocrine pancreatic function in patients with pancreatic ductal adenocarcinoma (PDAC). amegroups.cnamegroups.org Studies have indicated that exocrine pancreatic insufficiency is prevalent among patients with locally advanced PDAC. amegroups.cnamegroups.org In one study, the mean PABA excretion rate in patients with locally advanced PDAC was significantly lower (42.7% ± 18.5%) compared to a control group of patients with colorectal cancer (64.4% ± 5.1%). amegroups.cnamegroups.org Notably, none of the PDAC patients in this study had PABA excretion rates within the normal range. amegroups.cnamegroups.org

This compound Test in Chronic Portal Vein Thrombosis

The this compound test has been employed to assess exocrine pancreatic function in patients with chronic portal vein thrombosis (CPVT). Research suggests that CPVT, particularly with cavernous transformation of the portal vein, may be associated with pancreatic duct atrophy and affect exocrine function. researchgate.netnih.gov In a study of patients with idiopathic CPVT, the this compound test revealed that a significant percentage (83%) had urinary excretion of PABA that was significantly less than in control subjects. researchgate.netnih.gov This suggests that the this compound test can be highly sensitive and specific for detecting probable pancreatic insufficiency in patients with CPVT, even when clinical signs are not manifest and routine biochemical tests are not indicative. researchgate.netnih.gov

Comparative Studies with Other Pancreatic Function Tests

Comparative studies have evaluated the performance of the this compound test against other methods for assessing exocrine pancreatic function. These comparisons aim to determine the relative sensitivity, specificity, and practicality of the this compound test.

Comparisons have also been made with the secretin-cholecystokinin (Secretin-CCK) test, which is considered a more invasive but often more precise method for evaluating pancreatic function. koreamed.orgwjgnet.com While the Secretin-CCK test allows for direct measurement of bicarbonate and enzyme output, the this compound test is a non-invasive alternative that relies on the indirect measurement of PABA excretion. koreamed.orgwjgnet.com Some research suggests that the Secretin-CCK test may be a more sensitive measure of pancreatic enzyme production than the this compound test, which primarily assesses protease activity. wjgnet.com However, the this compound test has been reported to correlate well with results from the Secretin-pancreozymin (P-S) test and Lundh's test in some studies. koreamed.org

Another comparative study assessed the this compound test (using the PABA excretion index) against serum PABA estimation at 90 minutes. The serum PABA estimation showed higher sensitivity (95% vs. 71%) and efficiency (93% vs. 79%) compared to the PABA excretion index, with comparable specificity (90% vs. 88%). researchgate.net This suggests that measuring serum PABA might be a simpler and more reliable approach. researchgate.net

The this compound test has also been compared with fecal elastase, another non-invasive test. Fecal elastase may be superior to fecal chymotrypsin (B1334515) and does not cross-react with exogenous enzyme replacement therapy. wjgnet.com

Here is a data table summarizing some comparative findings:

| Test | Overall Sensitivity | Sensitivity in Pancreatic Steatorrhea | Specificity |

| Pancreolauryl Test | 90% | 100% | 97.6% |

| NBT-PABA (this compound) | 86% | 97% | 81.8% |

| Fecal Chymotrypsin | 66% | 92% | 87% |

Data Source: researchgate.net

This compound vs. Secretin-Pancreozymin (P-S) Test

The Secretin-Pancreozymin (P-S) test is considered a traditional method for evaluating pancreatic function, often regarded as a gold standard despite its invasive nature, requiring duodenal intubation. koreamed.orgcore.ac.uk Research has compared the this compound test to the P-S test, with some studies reporting a correlation between the results of the two tests. koreamed.orgkoreamed.org The this compound test offers advantages in terms of convenience and patient compliance due to its non-invasive oral administration, eliminating the need for duodenal intubation. patsnap.comkoreamed.org Studies have indicated that the this compound test can be a useful alternative for patients unsuitable for more invasive procedures like the P-S test. koreamed.org

This compound vs. Lundh's Test

Lundh's test is another method for assessing pancreatic exocrine function. Similar to the P-S test, the this compound test has been compared to Lundh's test. Some research suggests a correlation between trypsin activity measured by Lundh's test and the results of the this compound test. koreamed.org While Lundh's test and the P-S test have reported sensitivities over 85%, the this compound test may be less sensitive, potentially because it primarily measures only chymotrypsin activity. koreamed.org

This compound vs. Fecal Elastase-1 and Fecal Chymotrypsin

Here is a summary of reported sensitivities and specificities:

| Test | Overall Sensitivity | Sensitivity in Pancreatic Steatorrhea | Specificity |

| NBT-PABA (this compound) | 86% researchgate.net | 97% researchgate.net | 81.8% researchgate.net |

| Fecal Chymotrypsin | 66% researchgate.net | 92% researchgate.net | 87% researchgate.net |

| Pancreolauryl Test | 90% researchgate.net | 100% researchgate.net | 97.6% researchgate.net |

Note: Data compiled from one comparative study. researchgate.net

Correlation with Endoscopic Retrograde Pancreatography (ERP) Findings

Endoscopic Retrograde Pancreatography (ERP) provides visualization of the pancreatic ductal morphology. koreamed.org Research has explored the correlation between this compound test results and ERP findings in patients with chronic pancreatitis. One study found that the cumulative 6-hour recovery rate of PABA in urine was significantly lower in patients with chronic pancreatitis compared to a control group. koreamed.org However, among the patients with chronic pancreatitis, some with ductal abnormalities on ERP still showed normal PABA recovery rates. koreamed.org This suggests that while the this compound test can indicate functional impairment, there may not be a precise correlation between the degree of functional impairment as measured by the this compound test and the pancreatic ductal morphology observed via ERP. koreamed.orgkoreamed.org Some findings suggest that both functional tests and morphological studies may be necessary for a comprehensive evaluation of the degree of impairment in chronic pancreatitis. koreamed.org

Research on Factors Influencing this compound Test Results

Several factors can influence the accuracy and results of the this compound test, primarily related to the absorption and excretion of PABA. jodrugs.commayoclinic.org

Influence of Intestinal Absorption Variability on PABA Recovery

The this compound test relies on the absorption of PABA from the small intestine after this compound is cleaved by chymotrypsin. patsnap.comamegroups.org Variability in intestinal absorption can therefore affect the amount of PABA recovered in the urine, potentially leading to inaccurate results. researchgate.net Conditions affecting intestinal function, such as diseases of the stomach and intestines, can influence PABA absorption. mayoclinic.org Studies have investigated the use of an internal marker, such as para-amino salicylic (B10762653) acid, to account for variability in intestinal absorption and improve the accuracy of the this compound test. soton.ac.uk

Renal Function Impact on PABA Excretion

The accurate measurement of pancreatic function using the this compound test depends on the normal renal excretion of PABA and its metabolites. patsnap.comjodrugs.com Impaired renal function can significantly affect the urinary excretion rate of PABA, leading to falsely low PABA recovery rates even in individuals with normal pancreatic function. patsnap.comjodrugs.commayoclinic.org Therefore, the this compound test is generally not recommended for use in patients with severe renal impairment, as the results may not accurately reflect pancreatic enzyme activity. patsnap.com Medications that affect renal function can also alter PABA excretion rates and potentially skew test results. patsnap.com

Drug Interactions Affecting PABA Metabolism and Excretion

The metabolism and excretion of PABA, the key indicator in the this compound test, can be affected by various medications, potentially leading to inaccurate test results patsnap.com. Interference can occur at several stages: the hydrolysis of this compound, the absorption of PABA, the conjugation of PABA in the liver, or the renal excretion of PABA and its metabolites patsnap.comjodrugs.com.

Certain antibiotics, particularly sulfonamides, are known to interfere with the this compound test. Sulfonamides can compete with PABA for shared metabolic pathways, which may lead to inaccurate measurements of urinary PABA levels patsnap.com. Studies have indicated that drugs like sulfapyridine (B1682706) can affect the results of the this compound test mayoclinic.orgmayoclinic.org.

Medications that impact renal function can also alter the excretion rate of PABA patsnap.comjodrugs.com. Diuretics or drugs that modify renal plasma flow might influence PABA levels in the urine, potentially leading to misinterpretation of pancreatic function patsnap.com. Severe renal impairment is a contraindication for the this compound test because accurate PABA measurement relies on normal kidney function for metabolite excretion patsnap.comjodrugs.compatsnap.com.

Hepatic insufficiency can also interfere with the this compound test because free PABA undergoes partial conjugation in the liver before excretion jodrugs.com.

Some research has explored methods to mitigate drug interference in PABA measurement. High-performance liquid chromatography (HPLC) has been suggested as an analytical method that can avoid some drug interferences encountered with older colorimetric assays of PABA nih.govrsc.org. Using p-aminosalicylic acid (PAS), a compound related to PABA, as a marker for PABA's pharmacokinetic behavior has also been investigated to derive a PABA excretion index that is less susceptible to interference nih.gov.

While specific detailed data tables on the quantitative impact of individual drugs on PABA metabolism and excretion in the context of this compound administration were not extensively available in the provided search results, the literature consistently highlights the potential for interference from certain drug classes.

Here is a summary of drug classes and conditions known to potentially interfere with the this compound test by affecting PABA metabolism and excretion:

| Drug Class / Condition | Mechanism of Interference | Potential Impact on PABA Levels (Urinary) | Relevant Citations |

| Sulfonamide Antibiotics | Competition for metabolic pathways with PABA | Potential decrease or inaccurate measurement patsnap.com | patsnap.commayoclinic.orgmayoclinic.org |

| Medications affecting renal function | Altered PABA excretion rate | Variable (can skew levels) patsnap.com | patsnap.comjodrugs.com |

| Severe Renal Impairment | Impaired excretion of PABA and its metabolites | Decreased excretion patsnap.com | patsnap.comjodrugs.compatsnap.com |

| Hepatic Insufficiency | Impaired conjugation of PABA | Potential decrease in conjugated PABA jodrugs.com | jodrugs.com |

| Drugs interfering with analytical methods | Interference with PABA measurement assays (e.g., colorimetry) | Inaccurate measurement nih.govrsc.org | nih.govrsc.org |

Patients are generally advised to inform their healthcare provider about all medications and supplements they are taking before undergoing a this compound test to account for potential interactions patsnap.com. In some instances, temporary discontinuation of interfering medications may be recommended to achieve more accurate test outcomes patsnap.com.

Advanced Research Directions and Emerging Applications

Metabolomic Profiling in Conjunction with Bentiromide Testing

Metabolomic profiling, the comprehensive study of metabolites within a biological system, has been explored in conjunction with this compound testing to gain deeper insights into pancreatic dysfunction and identify potential biomarkers. nih.govmdpi.comresearchgate.net

Identification of Novel Biomarkers for Pancreatic Dysfunction

Studies utilizing metabolomics in patients with chronic pancreatitis have aimed to identify novel biomarkers associated with exocrine pancreatic insufficiency (EPI). An untargeted metabolomics approach employing hydrophilic interaction chromatography coupled to high-resolution mass spectrometry analyzed samples from patients with and without EPI. nih.govmdpi.comresearchgate.net This research identified a panel of six metabolites that demonstrated differential expression between the two groups. nih.govmdpi.com Two phosphatidylserines, PS (R1COOH + R2COOH = 41:4) and PS (R1COOH + R2COOH = 39:2), were highlighted as promising individual biomarkers, showing area under the receiver operating characteristic curve (AUC) values of 0.78 and 0.75, respectively, for discriminating the presence or absence of EPI in chronic pancreatitis patients. mdpi.com

Here is a table summarizing the performance of the identified phosphatidylserine (B164497) biomarkers:

| Biomarker | AUC | 95% Confidence Interval |

| PS (R1COOH + R2COOH = 41:4) | 0.78 | 0.63–0.91 |

| PS (R1COOH + R2COOH = 39:2) | 0.75 | 0.63–0.91 |

The this compound test itself, which measures the urinary excretion of p-aminobenzoic acid (PABA) after oral administration of this compound, was one of the early metabolic studies used to assess pancreatic function by determining the concentration of PABA and its metabolites. nih.govmdpi.comresearchgate.net Lower concentrations of amines were detected in patients with EPI compared to controls in these early studies. nih.govmdpi.com

Elucidation of Metabolic Pathway Changes in Pancreatic Diseases

Metabolomics plays a crucial role in understanding the metabolic pathway alterations that occur in pancreatic diseases, including chronic pancreatitis and pancreatic cancer. nih.govfrontiersin.orgmdpi.com Untargeted metabolomics studies in chronic pancreatitis patients have helped confirm the potential of metabolic studies to improve the understanding of EPI pathogenesis. nih.govmdpi.com

Research using genetically engineered mouse models of pancreatic cancer has investigated metabolic changes during disease progression. frontiersin.org These studies have shown significant alterations in various metabolic pathways, including upregulation of glycolysis and pentose-phosphate pathway metabolites from the early stages of the disease. frontiersin.org Changes in amino acid metabolism, consistent with enhanced anaplerosis, and decreased concentrations of intermediates in membrane biosynthesis have also been observed in pancreatic tissue during the progression from normal tissue to pancreatic ductal adenocarcinoma. frontiersin.org While these studies focus on the broader metabolic landscape of pancreatic diseases, they highlight the utility of metabolomics in identifying metabolic pathway changes that could potentially be correlated with or assessed in conjunction with functional tests like the this compound test.

Synthetic and Impurity Profiling Research for this compound

Research continues into optimizing the synthesis of this compound and thoroughly profiling its impurities to ensure quality and consistency in manufacturing. researchgate.netresearchgate.neteurekaselect.com

Development of Efficient Synthesis Processes for this compound

Recent development studies have focused on providing more effective and suitable processes for the synthesis of this compound, a diagnostic test substance. researchgate.netresearchgate.neteurekaselect.com These enhanced procedures include process modifications aimed at achieving better yields and higher purity of this compound. researchgate.netresearchgate.neteurekaselect.com For example, one enhanced procedure reported a yield of 76% and a purity exceeding 99.8%. researchgate.netresearchgate.neteurekaselect.com

Identification and Control of Process-Related Impurities in this compound Manufacturing

Impurity profiling is critical in the manufacturing of pharmaceutical substances to identify, characterize, and control unwanted chemicals that may be present. ijcrt.orgijrps.com Research on this compound has involved the identification and control of process-related impurities. researchgate.netresearchgate.neteurekaselect.comresearchgate.net During impurity profile research, specific critical process-related impurities in this compound have been found and identified using techniques such as high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS). researchgate.netresearchgate.neteurekaselect.comresearchgate.net

Here is a table listing the identified process-related impurities (labeled A-G) in this compound manufacturing:

| Impurity | Identification Method(s) | Characterization Method(s) |

| A | HPLC, LC-MS | MS, IR, 1H NMR, 13C NMR |

| B | HPLC, LC-MS | MS, IR, 1H NMR, 13C NMR |

| C | HPLC, LC-MS | MS, IR, 1H NMR, 13C NMR |

| D | HPLC, LC-MS | MS, IR, 1H NMR, 13C NMR |

| E | HPLC, LC-MS | MS, IR, 1H NMR, 13C NMR |

| F | HPLC, LC-MS | MS, IR, 1H NMR, 13C NMR |

| G | HPLC, LC-MS | MS, IR, 1H NMR, 13C NMR |

The structures of these impurities have been characterized and confirmed using spectral analysis data, including MS, IR, 1H NMR, and 13C NMR. researchgate.netresearchgate.neteurekaselect.com The sources of these impurities have been investigated, and control measures have been implemented to reduce them to acceptable levels. researchgate.netresearchgate.netresearchgate.net These studies outline commercially viable methods for removing these important process-related impurities. researchgate.netresearchgate.neteurekaselect.com

In Vitro and In Silico Studies of this compound Interactions

Beyond its use as a diagnostic agent, this compound has been the subject of in vitro and in silico studies to explore potential interactions with biological targets. nih.govfrontiersin.orgresearchgate.netcore.ac.uk

In silico studies, particularly molecular docking analyses, have predicted that this compound may efficiently bind to certain protein targets. nih.govfrontiersin.orgresearchgate.net For instance, in the context of research into potential inhibitors of the SARS-CoV-2 Papain-Like Protease (PLpro), in silico studies suggested that this compound could bind to this enzyme. nih.govfrontiersin.org This prediction was supported by computed docking scores and interaction fingerprint similarities. nih.govfrontiersin.org this compound was predicted to interact with the PLpro enzyme through hydrogen bonds with specific amino acid residues, such as the backbones of G163, G271, and Y264, and potentially a pi-stacking interaction with the side chain of Y264. nih.govfrontiersin.org

Another in silico screening study investigating potential inhibitors of viral RNA helicase enzymes, including those from SARS-CoV-2, SARS-CoV, and MERS-CoV, also identified this compound as showing potential interaction. researchgate.net Molecular docking studies indicated that this compound exhibits major interactions with the receptors chosen in this study. researchgate.net

These in silico findings suggest potential interactions of this compound with targets beyond chymotrypsin (B1334515), highlighting avenues for further in vitro investigation to validate these predicted interactions and explore potential new applications or pharmacological activities. nih.govfrontiersin.orgresearchgate.netcore.ac.uk

Molecular Docking and Binding Affinity Studies

Molecular docking is a computational technique used to predict the preferred orientation and conformation of a small molecule (ligand) within the binding site of a larger macromolecule, typically a protein. openaccessjournals.com This method is crucial for understanding the binding affinity and interaction energies between the ligand and the receptor, aiding in the identification of potential drug candidates and optimizing their properties. openaccessjournals.com

While specific detailed research findings on molecular docking and binding affinity studies solely focused on this compound itself are not extensively highlighted in the provided search results, the principles of molecular docking are broadly applicable to understanding how this compound interacts with chymotrypsin. This compound is known to be cleaved by pancreatic chymotrypsin, yielding p-aminobenzoic acid (PABA). nih.govwikipedia.org Molecular docking studies could potentially investigate the specific binding interactions between this compound and the active site of chymotrypsin, analyzing factors such as hydrogen bonding, hydrophobic interactions, and van der Waals forces that contribute to the binding affinity and subsequent enzymatic cleavage. nih.govresearchgate.netmdpi.com Such studies could provide deeper insights into the substrate specificity of chymotrypsin for this compound at an atomic level. openaccessjournals.com

Pediatric Applications and Ontogeny of Pancreatic Function Research with this compound

The this compound test has been studied in children, particularly those with cystic fibrosis and suspected pancreatic insufficiency. drugbank.comnih.gov Research in pediatric populations has aimed to evaluate the accuracy and optimize the methodology of the this compound test for diagnosing pancreatic insufficiency in young children. nih.gov

Evaluation of this compound Test in Children with Pancreatic Conditions

Studies have evaluated the effectiveness of the this compound test in diagnosing pancreatic insufficiency in children. One study examined the test using plasma p-aminobenzoic acid (PABA) levels in young children between 2 months and 4 years of age, including those with cystic fibrosis and fat maldigestion due to pancreatic insufficiency. nih.gov The study investigated different this compound doses (15 mg/kg and 30 mg/kg) and the effect of coadministration with a liquid meal to determine the optimal test method. nih.gov

| Study Group | This compound Dose | Meal Coadministration | Plasma PABA Levels (2-3 hours) | Discrimination of Pancreatic Insufficiency |

| Control Subjects | 15 mg/kg | Clear Fluids | Higher peak | Poor sensitivity and specificity |

| Pancreatic Insufficient Subjects | 15 mg/kg | Clear Fluids | Lower | Poor sensitivity and specificity |

| Control Subjects | 30 mg/kg | Clear Fluids | Higher peak | Poor sensitivity and specificity |

| Pancreatic Insufficient Subjects | 30 mg/kg | Clear Fluids | Lower | Poor sensitivity and specificity |

| Control Subjects | 30 mg/kg | Liquid Meal | Delayed increase | Complete discrimination |

| Pancreatic Insufficient Subjects | 30 mg/kg | Liquid Meal | Significantly lower | Complete discrimination |

The findings suggested that a higher dose of this compound (30 mg/kg) administered with a liquid meal provided better discrimination between control subjects and those with pancreatic insufficiency, with plasma PABA levels at 2 and 3 hours completely discriminating the groups. nih.gov This indicates that the this compound test, with optimized parameters, can be a clinically useful tool for detecting pancreatic insufficiency in young children. nih.gov

Another study evaluated a modified this compound test incorporating p-aminosalicylic acid (PAS) as a pharmacokinetic marker in children. bmj.comnih.gov The conventional two-day test with colorimetric assay for urinary PABA showed poor discrimination in a small group of children. bmj.comnih.gov However, the modified test with HPLC analysis of urine samples from larger groups of children with and without pancreatic exocrine insufficiency showed complete separation between the groups. bmj.comnih.gov This suggests that methodological advancements can improve the accuracy of the this compound test in pediatric populations.

Research on Pancreatic Exocrine Function Development in Infants

Research on the ontogeny of pancreatic function in infants is important for understanding digestive capabilities in early life. Studies have investigated the development of pancreatic enzyme activities in infants, comparing them to older children. nih.govfrontiersin.org

One study examined pancreatic enzyme activities in the duodenal fluid of premature and full-term infants at birth and 30 days of age, comparing them to children aged 2 years and above. nih.gov The study found that while trypsin activity was comparable between newborns and older children, chymotrypsin activity in infants was significantly lower, approximately 50% to 60% of the levels found in older children. nih.gov Amylase and lipase (B570770) activities were also low or negligible in newborns and infants. nih.gov The secretory response of the pancreas to secretogogues was minimal or absent at birth and developed postnatally. nih.gov

Although this compound itself was not directly used as an investigative tool in this specific study on enzyme activity development nih.gov, the this compound test, by measuring chymotrypsin activity indirectly, has been relevant in assessing pancreatic function in infants and young children suspected of having pancreatic insufficiency. nih.govgoogle.com The challenges in accurately diagnosing pancreatic insufficiency in infants due to the naturally immature state of their exocrine pancreatic function highlight the importance of research in this area. frontiersin.org

This compound as a Research Tool in Veterinary Medicine

This compound has been explored as a diagnostic tool in veterinary medicine, particularly for assessing exocrine pancreatic function in canine models. nih.govavma.org

Diagnosis of Exocrine Pancreatic Insufficiency in Canine Models

Exocrine pancreatic insufficiency (EPI) is a syndrome in dogs characterized by insufficient synthesis and secretion of digestive enzymes by the pancreas. dvm360.comnih.gov The this compound test, also known as the PABA test, has been used as a method to help diagnose EPI in dogs. nih.govdvm360.com

The test involves the oral administration of this compound, which is a synthetic peptide cleaved by chymotrypsin in the pancreas. nih.gov The subsequent rise in plasma concentration of p-aminobenzoic acid (PABA) indicates the degree of cleavage and provides an in vivo assessment of chymotrypsin activity. nih.gov

Studies have evaluated the accuracy of the this compound test in differentiating dogs with EPI from those with primary intestinal disease and normal dogs. nih.gov In one study, the this compound test successfully identified dogs with EPI and distinguished them from control dogs and those with primary intestinal disease. nih.gov The results of the this compound test showed good correlation with clinical and other laboratory evaluations for EPI in dogs. nih.gov

While the this compound test was considered a potentially reliable test for canine EPI avma.org, other diagnostic methods, such as immunoassays for serum trypsin-like immunoreactivity (TLI), have also been developed and are considered highly specific for EPI in both dogs and cats. dvm360.comnih.gov Despite the availability of other tests, research involving this compound in canine models has contributed to the understanding and diagnosis of exocrine pancreatic insufficiency in this species. nih.gov

Compound List and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 6957673 |

| 4-aminobenzoic acid | 978 |

| Chymotrypsin | 9004-07-3 (CAS, enzyme) or 4052643 (Substrate I) or 20833017 (Substrate II) - Note: Chymotrypsin itself is a protein enzyme, while the CIDs provided relate to substrates or potentially related compounds. The CID for the enzyme protein itself is not a simple small molecule CID. Relevant CIDs for substrates are included. |

This compound, a synthetic peptide, has a notable history as a diagnostic tool for assessing exocrine pancreatic function, primarily through the this compound test. This test relies on the pancreatic enzyme chymotrypsin to cleave this compound, releasing p-aminobenzoic acid (PABA), which is then measured in the urine. nih.govwikipedia.org Although its clinical availability has changed in some regions wikipedia.orgdrugbank.com, this compound remains a subject of interest in various research domains, including computational studies, pediatric gastroenterology, and veterinary medicine.

Potential for this compound in Drug Repurposing Research

Drug repurposing involves finding new therapeutic uses for existing drugs. aboutscience.eufrontiersin.orgnih.gov This strategy is attractive due to the pre-existing safety and pharmacokinetic data available for approved compounds. frontiersin.org Although this compound's primary historical use has been diagnostic wikipedia.orgdrugbank.com, its interaction with chymotrypsin and its metabolic pathway could theoretically be explored within drug repurposing frameworks.

The search results indicate that computational approaches, including the screening of drug libraries, are increasingly employed to identify candidates for repurposing. nih.gov While there is no prominent research highlighted in the provided snippets on repurposing this compound itself for therapeutic purposes, its inclusion in a list related to drug repurposing in one instance suggests it may be considered in broader screening efforts. harvard.edu Further research would be required to determine if this compound possesses any off-target effects or interacts with other biological pathways that could be therapeutically relevant.

Pediatric Applications and Ontogeny of Pancreatic Function Research with this compound

This compound has played a role in assessing pancreatic function in pediatric populations, particularly in the context of diagnosing pancreatic insufficiency in conditions like cystic fibrosis. drugbank.comnih.gov Research has focused on optimizing the this compound test for use in children and understanding the development of pancreatic exocrine function in infants. nih.govbmj.comsoton.ac.uk

Evaluation of this compound Test in Children with Pancreatic Conditions

Studies have evaluated the performance and methodology of the this compound test in diagnosing pancreatic insufficiency in children. One study in young children (2 months to 4 years) investigated different doses of this compound and the impact of a liquid meal on plasma PABA levels. nih.gov

| Study Parameter | 15 mg/kg this compound + Clear Fluids | 30 mg/kg this compound + Clear Fluids | 30 mg/kg this compound + Liquid Meal |

| Discrimination of Pancreatic Insufficiency | Poor sensitivity and specificity | Poor sensitivity and specificity | Complete discrimination (at 2 and 3 hours) nih.gov |

| Peak Plasma PABA in Controls | Higher | Higher | Delayed increase |

| Plasma PABA in Pancreatic Insufficient | Lower | Lower | Significantly lower at all time points nih.gov |

The findings indicated that a higher dose (30 mg/kg) combined with a liquid meal significantly improved the test's ability to differentiate children with pancreatic insufficiency from controls based on plasma PABA levels. nih.gov This highlights the importance of standardized and optimized protocols for diagnostic tests in pediatric populations.

Another evaluation of a modified this compound test using HPLC analysis of urinary PABA and an internal marker (p-aminosalicylic acid) demonstrated improved discrimination between children with and without pancreatic exocrine insufficiency compared to the conventional method. bmj.comnih.gov

Research on Pancreatic Exocrine Function Development in Infants

Research into the ontogeny of pancreatic exocrine function in infants reveals that the activity of certain pancreatic enzymes, including chymotrypsin, is lower in early infancy compared to older children. nih.govfrontiersin.org A study examining duodenal fluid enzyme activities in infants found that chymotrypsin activity was approximately 50% to 60% of the levels observed in older children. nih.gov

While this compound was not the primary tool for measuring intrinsic enzyme activity in this specific study nih.gov, the this compound test, by indirectly assessing chymotrypsin activity, has been used in the evaluation of pancreatic function in infants suspected of insufficiency. nih.govgoogle.com The developmental differences in enzyme activity underscore the need for age-appropriate interpretation of pancreatic function tests in this population.

This compound as a Research Tool in Veterinary Medicine

This compound has also found application as a research and diagnostic tool in veterinary medicine, particularly in the investigation of exocrine pancreatic insufficiency (EPI) in dogs. nih.govavma.org

Diagnosis of Exocrine Pancreatic Insufficiency in Canine Models

Exocrine pancreatic insufficiency in dogs is a condition resulting from inadequate production and secretion of digestive enzymes by the pancreas. dvm360.comnih.gov The this compound test, or PABA test, has been evaluated for its accuracy in diagnosing canine EPI. nih.govdvm360.com